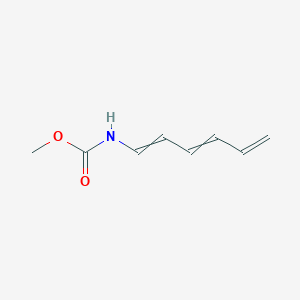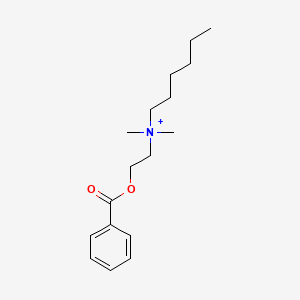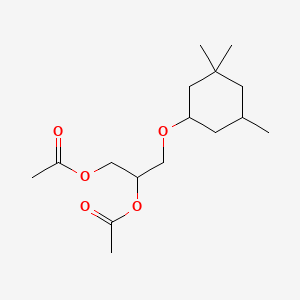
Propanetriol, 1-(3,5,5-trimethylcyclohexyl)ether, 2,3-diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol 1,2-diacetate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and versatility. This compound is characterized by the presence of a 3,3,5-trimethylcyclohexyl group attached to a 1,2-propanediol backbone, with two acetate groups attached to the diol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol 1,2-diacetate typically involves the reaction of 3,3,5-trimethylcyclohexanol with epichlorohydrin to form the corresponding glycidyl ether. This intermediate is then reacted with acetic anhydride under acidic conditions to yield the final diacetate product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol 1,2-diacetate undergoes various chemical reactions, including:
Hydrolysis: The acetate groups can be hydrolyzed under basic or acidic conditions to yield the corresponding diol.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The acetate groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Alcohols or amines in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol.
Oxidation: Corresponding ketones or carboxylic acids.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol 1,2-diacetate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol 1,2-diacetate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also interact with cellular membranes, affecting their properties and functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,5-Trimethylcyclohexanol: A precursor to the diacetate compound, used in similar applications.
3,3,5-Trimethylcyclohexyl acetate: Another derivative with different functional groups.
1,2-Propanediol diacetate: Lacks the cyclohexyl group, leading to different properties and applications.
Uniqueness
3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol 1,2-diacetate is unique due to its combination of a bulky cyclohexyl group and two acetate groups, providing distinct reactivity and versatility in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
63715-96-8 |
|---|---|
Molekularformel |
C16H28O5 |
Molekulargewicht |
300.39 g/mol |
IUPAC-Name |
[2-acetyloxy-3-(3,3,5-trimethylcyclohexyl)oxypropyl] acetate |
InChI |
InChI=1S/C16H28O5/c1-11-6-14(8-16(4,5)7-11)20-10-15(21-13(3)18)9-19-12(2)17/h11,14-15H,6-10H2,1-5H3 |
InChI-Schlüssel |
SRXIDOKQJSNPIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1)(C)C)OCC(COC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


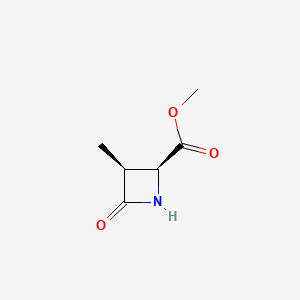

![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13811695.png)
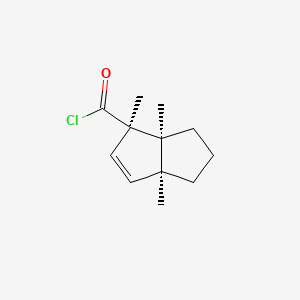
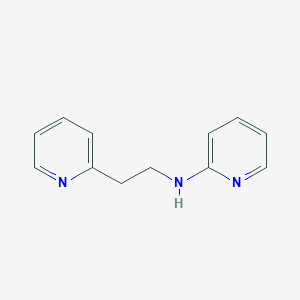
![Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro-](/img/structure/B13811711.png)
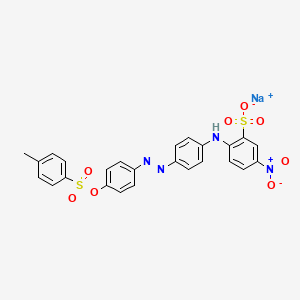
![2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)

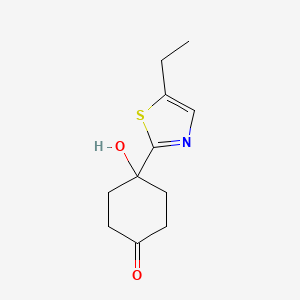
![3-[Bis(2-hydroxyethyl)amino]-2-methylphenol](/img/structure/B13811749.png)
![1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone](/img/structure/B13811753.png)
